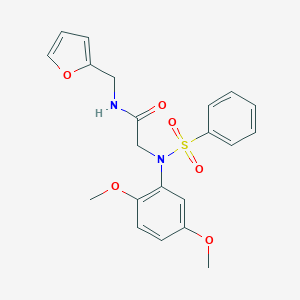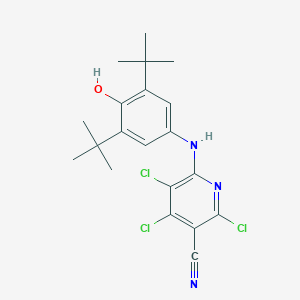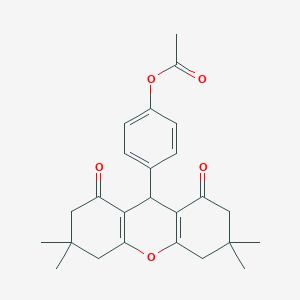![molecular formula C17H22N8O2 B387431 4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine](/img/structure/B387431.png)
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Morpholine Groups: The morpholine groups are introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core.
Attachment of Pyridine Ring: The pyridine ring is attached via a condensation reaction with an appropriate aldehyde or ketone, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification methods such as crystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as 1,3,5-triazine-based hydroximic acids and bis-morpholino triazines share structural similarities.
Pyridine Derivatives: Compounds containing pyridine rings, such as pyridine-based ligands and inhibitors.
Uniqueness
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine is unique due to the combination of morpholine and pyridine rings within the triazine core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C17H22N8O2 |
|---|---|
分子量 |
370.4g/mol |
IUPAC名 |
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N8O2/c1-2-4-18-14(3-1)13-19-23-15-20-16(24-5-9-26-10-6-24)22-17(21-15)25-7-11-27-12-8-25/h1-4,13H,5-12H2,(H,20,21,22,23)/b19-13- |
InChIキー |
YYDUTROASVFJMN-UYRXBGFRSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)N4CCOCC4 |
異性体SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=N3)N4CCOCC4 |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B387348.png)
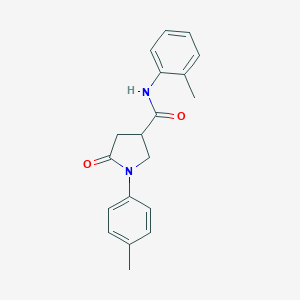
![2-(methylsulfanyl)-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387352.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenylacetohydrazide](/img/structure/B387353.png)
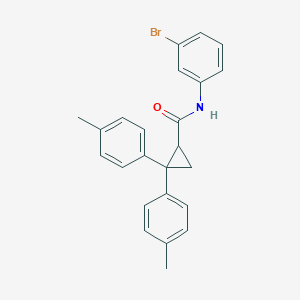

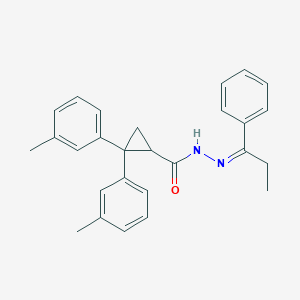

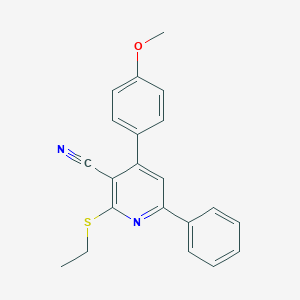
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B387363.png)
![6-{2-[1-(4-Aminophenyl)ethylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B387368.png)
